molecular formula C22H30O3Si B8714141 methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate

methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate

Cat. No.: B8714141
M. Wt: 370.6 g/mol
InChI Key: TWMLEMQRVQWZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is an organic compound that features a tert-butyldiphenylsilyl protecting group attached to a methyl ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate typically involves the reaction of tert-butyldiphenylsilyl chloride with a suitable alcohol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted silyl ethers or esters.

Scientific Research Applications

Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected site. This stability is particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl ethers: Similar in function but less sterically hindered.

    Trimethylsilyl ethers: Less stable under acidic conditions.

    Triisopropylsilyl ethers: More stable in the presence of fluoride ions but less commonly used.

Uniqueness

Methyl 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoate is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection is required .

Properties

Molecular Formula

C22H30O3Si

Molecular Weight

370.6 g/mol

IUPAC Name

methyl 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoate

InChI

InChI=1S/C22H30O3Si/c1-21(2,3)26(18-13-9-7-10-14-18,19-15-11-8-12-16-19)25-17-22(4,5)20(23)24-6/h7-16H,17H2,1-6H3

InChI Key

TWMLEMQRVQWZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2,2-dimethyl-3-hydroxypropionate (5.0 g, 37.8 mmol) in DMF (75 mL) was cooled to 0° C. and treated with imidazole (3.86 g, 56.7 mmol) then tert-butyl diphenylchlorosilane (11.8 mL, 45.4 mmol). The mixture was stirred at RT for 22 h then concentrated in vacuo. The residue was partitioned between EtOAc and water. The phases were separated and the aqueous layer was extracted with EtOAc (×2). The combined organic phase was washed with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution and brine, dried (Na2SO4) and concentrated in vacuo to give the title compound as a golden oil (15.93 g, quant.). LCMS (Method 3): Rt 5.32 min, m/z 393.3 [M+Na+].
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Three

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